![molecular formula C20H12BrClN2S B11080469 (2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11080469.png)
(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, thiazole, phenyl, and cyanide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the butadienyl cyanide moiety under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often employing catalysts and specific reaction conditions to minimize by-products and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of halogenated thiazoles on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industrial applications, (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE can be used in the production of specialty chemicals, materials, and other products that require its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated thiazoles and butadienyl cyanides. Examples are:
- 3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1-BUTADIENYL CYANIDE
- 3-CHLORO-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE
Uniqueness
What sets (1E,3Z)-3-BROMO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE apart is its specific configuration and the combination of bromine, chlorine, thiazole, and cyanide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C20H12BrClN2S |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C20H12BrClN2S/c21-17(10-14-4-2-1-3-5-14)11-16(12-23)20-24-19(13-25-20)15-6-8-18(22)9-7-15/h1-11,13H/b16-11+,17-10- |
Clave InChI |
DEXMDANGPZTTKT-NMYAVHRMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)\Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


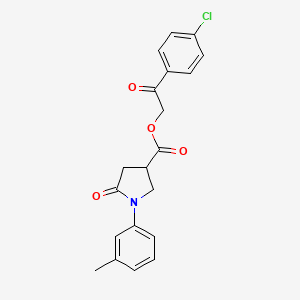
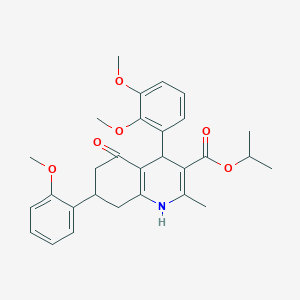
![6-Tert-butyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11080396.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
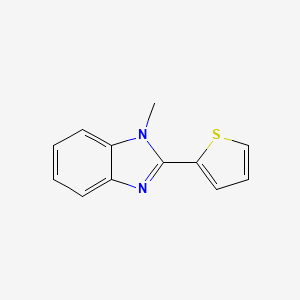
![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)
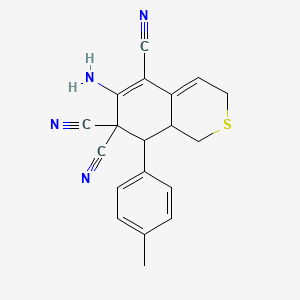
![(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080446.png)
![1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11080449.png)
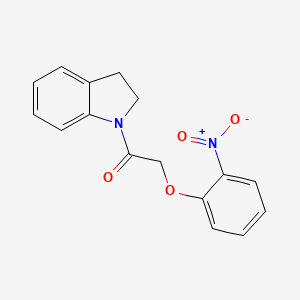
![1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080457.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)
